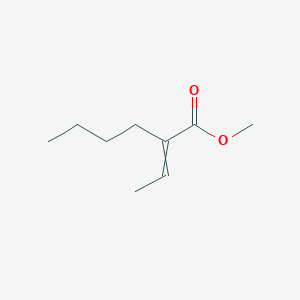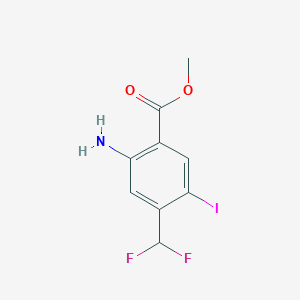
methyl 2-amino-3-(4-bromophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(4-bromophenoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromophenoxy group, and a methyl ester group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl 2-amino-3-(4-bromophenoxy)propanoate typically begins with commercially available starting materials such as 4-bromophenol, methyl acrylate, and ammonia.
Step 1 Formation of 4-bromophenoxyacrylate: 4-bromophenol is reacted with methyl acrylate in the presence of a base such as potassium carbonate to form methyl 3-(4-bromophenoxy)propanoate.
Step 2 Amination: The methyl 3-(4-bromophenoxy)propanoate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 2-amino-3-(4-bromophenoxy)propanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted phenoxy groups.
Applications De Recherche Scientifique
Chemistry
Methyl 2-amino-3-(4-bromophenoxy)propanoate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and analogs, which can be further studied for their chemical properties and reactivity.
Biology
In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives can be tested for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound and its derivatives may have potential therapeutic applications. Researchers may investigate its effects on biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-(4-bromophenoxy)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and the bromophenoxy group allows for specific interactions with these targets, potentially leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-(4-chlorophenoxy)propanoate: Similar structure with a chlorine atom instead of a bromine atom.
Methyl 2-amino-3-(4-fluorophenoxy)propanoate: Similar structure with a fluorine atom instead of a bromine atom.
Methyl 2-amino-3-(4-methylphenoxy)propanoate: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
Methyl 2-amino-3-(4-bromophenoxy)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogenated analogs.
Propriétés
Formule moléculaire |
C10H12BrNO3 |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
methyl 2-amino-3-(4-bromophenoxy)propanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
Clé InChI |
SLWRNDGFRIWLGR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(COC1=CC=C(C=C1)Br)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole](/img/structure/B8492051.png)













